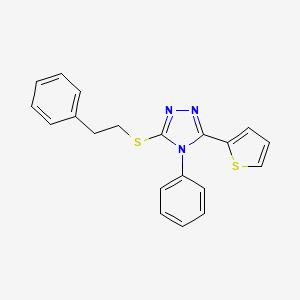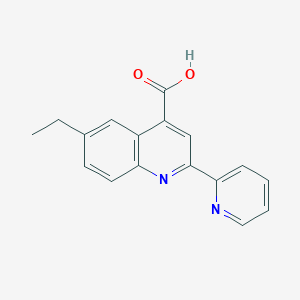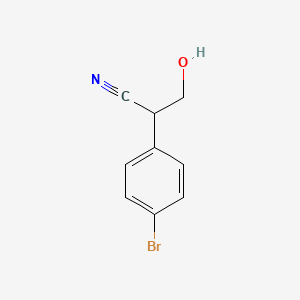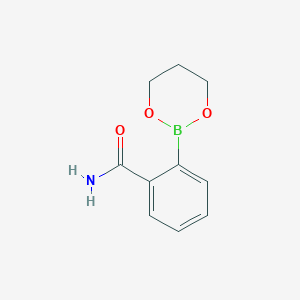
3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based compounds have been the focus of many scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a specific compound, which was further brominated with NBS to generate a monomer .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. Unfortunately, specific information on “3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole” is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
1,2,4-Triazole derivatives, like 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, are of interest due to their wide range of biological activities. They have been explored for use as pesticides and medicinal drugs with applications in areas such as anticonvulsants, analgesics, antitumor, and antibacterial treatments (Suhak, Panasenko, & Knysh, 2018).
Anticonvulsant Activity
Specific 1,2,4-triazole derivatives have been synthesized and tested for their anticonvulsant activity. These compounds, after intraperitoneal administration, showed protective effects in animal models, suggesting potential applications in the treatment of epilepsy (Küçükgüzel et al., 2004).
Antimicrobial and Antifungal Activity
Some 1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal properties. This includes efficacy against bacterial strains like E. coli and various fungi, marking them as promising candidates for developing new antimicrobial agents (Mabkhot et al., 2017).
Antileishmanial Activity
Derivatives of 4-amino-1,2,4-triazole have been examined for their antileishmanial activities. Notably, some of these compounds displayed remarkable activity against Leishmania infantum promastigots, showcasing their potential in treating Leishmaniasis (Süleymanoğlu et al., 2017).
Antitumor Properties
The antitumor potential of 1,2,4-triazole derivatives has been explored, with some compounds showing significant activity against cancer cell lines. This opens up avenues for developing new chemotherapeutic agents (Unsalan & Rollas, 2007).
Safety and Hazards
Zukünftige Richtungen
Thiophene and its derivatives have emerged as a remarkable entity in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital . They are expected to continue to be a focus of research in the future .
Eigenschaften
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)13-15-25-20-22-21-19(18-12-7-14-24-18)23(20)17-10-5-2-6-11-17/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRXQGQFTVAXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)







![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)

![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)